molecular formula C10H14NO2+ B11469286 N,N,N-trimethyl-1,3-benzodioxol-5-aminium

N,N,N-trimethyl-1,3-benzodioxol-5-aminium

Cat. No.: B11469286
M. Wt: 180.22 g/mol
InChI Key: YSZNBGBSIRSHJE-UHFFFAOYSA-N
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Description

N,N,N-TRIMETHYL-2H-1,3-BENZODIOXOL-5-AMINIUM:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-TRIMETHYL-2H-1,3-BENZODIOXOL-5-AMINIUM typically involves the reaction of a benzodioxole derivative with a methylating agent. One common method is the reaction of 2H-1,3-benzodioxole with trimethylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile.

Industrial Production Methods: On an industrial scale, the production of N,N,N-TRIMETHYL-2H-1,3-BENZODIOXOL-5-AMINIUM may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: N,N,N-TRIMETHYL-2H-1,3-BENZODIOXOL-5-AMINIUM undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylammonium group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of benzodioxole derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced benzodioxole derivatives.

    Substitution: Formation of substituted benzodioxole derivatives with various functional groups.

Scientific Research Applications

N,N,N-TRIMETHYL-2H-1,3-BENZODIOXOL-5-AMINIUM has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,N,N-TRIMETHYL-2H-1,3-BENZODIOXOL-5-AMINIUM involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N,N,N-TRIMETHYL-1,3-BENZODIOXOL-5-AMINIUM
  • N,N,N-TRIMETHYL-2H-1,3-BENZODIOXOL-6-AMINIUM
  • N,N,N-TRIMETHYL-2H-1,3-BENZODIOXOL-4-AMINIUM

Uniqueness: N,N,N-TRIMETHYL-2H-1,3-BENZODIOXOL-5-AMINIUM is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H14NO2+

Molecular Weight

180.22 g/mol

IUPAC Name

1,3-benzodioxol-5-yl(trimethyl)azanium

InChI

InChI=1S/C10H14NO2/c1-11(2,3)8-4-5-9-10(6-8)13-7-12-9/h4-6H,7H2,1-3H3/q+1

InChI Key

YSZNBGBSIRSHJE-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

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